

# 4-Undecenoic acid LLNA vs GPMT sensitization testing

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**Compound Focus: 4-Undecenoic acid**

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## LLNA vs GPMT Test Results for Undecenoic Acid

The following table consolidates the experimental data for undecenoic acid (specifically 10-undecenoic acid) from the identified studies.

Test Method	Result	Key Quantitative Data & Classification Outcome
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| **Murine Local Lymph Node Assay (LLNA)** | Positive [1] [2] [3] | - **Stimulation Index (SI)  $\geq 3$**  [1] [3]

- **EC3 Value:** 19.4% (4850  $\mu\text{g}/\text{cm}^2$ ) [2] → **Outcome:** Would require classification as a skin sensitizer based on LLNA data [1] [3]. | **Guinea Pig Maximization Test (GPMT)** | Inconsistent / Weak Positive [1] [2] | - Reproducible skin reactions indicating an allergic response were found in a few animals [1] [3].
- One study concluded that based on GPMT, only undecylenic acid would require classification under the European Dangerous Substance Directive [1] [3]. Another GPMT study showed no reactions [2]. |

## Detailed Experimental Protocols

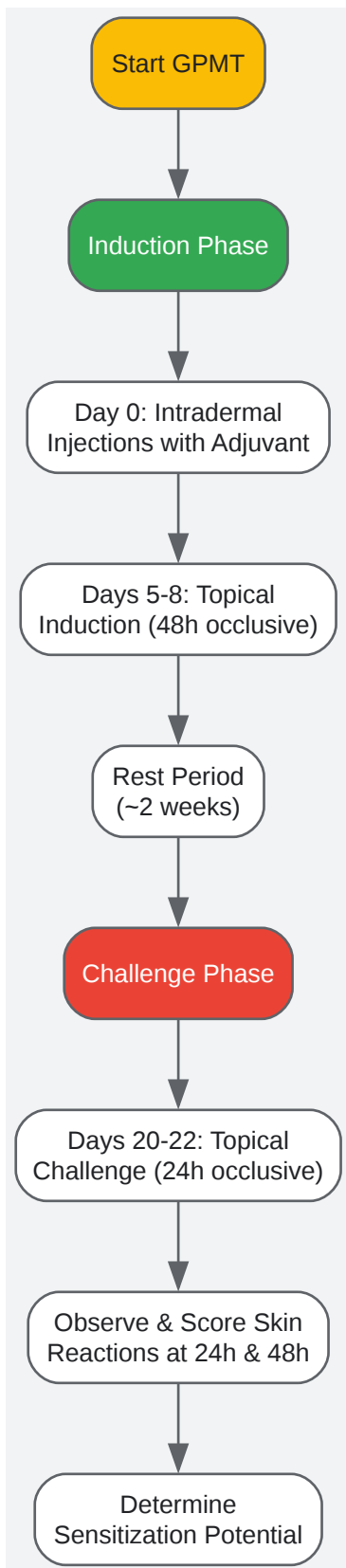
To understand the context of the results above, here is an overview of the standard methodologies for each test.

## Guinea Pig Maximization Test (GPMT)

The GPMT, an OECD Guideline (No. 406) method, is a sensitive assay designed to detect potential allergens [4] [5].

- **Animals:** A minimum of 10 treated and 5 control guinea pigs [5].
- **Induction Phase (Days 0-7):**
  - **Day 0: Intradermal Induction.** Three pairs of injections are administered on the shaved shoulder region [5]:
    - A 1:1 mixture of Freund's Complete Adjuvant (FCA) and saline.
    - The test substance (undecylenic acid) in a suitable vehicle.
    - The test substance formulated in the FCA/saline mixture.
  - **Days 5-8: Topical Induction.** The application site is shaved and sometimes pre-treated with a mild irritant (e.g., 10% sodium lauryl sulfate) to enhance penetration. A patch containing the test substance is applied occlusively for 48 hours [5].
- **Challenge Phase (Days 20-22):**
  - After a rest period of about two weeks, a fresh, shaved flank area is exposed to a non-irritating concentration of the test substance via an occlusive patch for 24 hours [4] [5].
- **Observations and Scoring:**
  - Approximately 24 and 48 hours after patch removal, the skin reactions are graded on a scale of 0 (no reaction) to 3 (intense erythema and swelling) [5].
  - A positive sensitization result is typically concluded if a significant number of test animals (e.g.,  $\geq 15\%$ ) show a positive reaction [4].

The workflow can be visualized as follows:



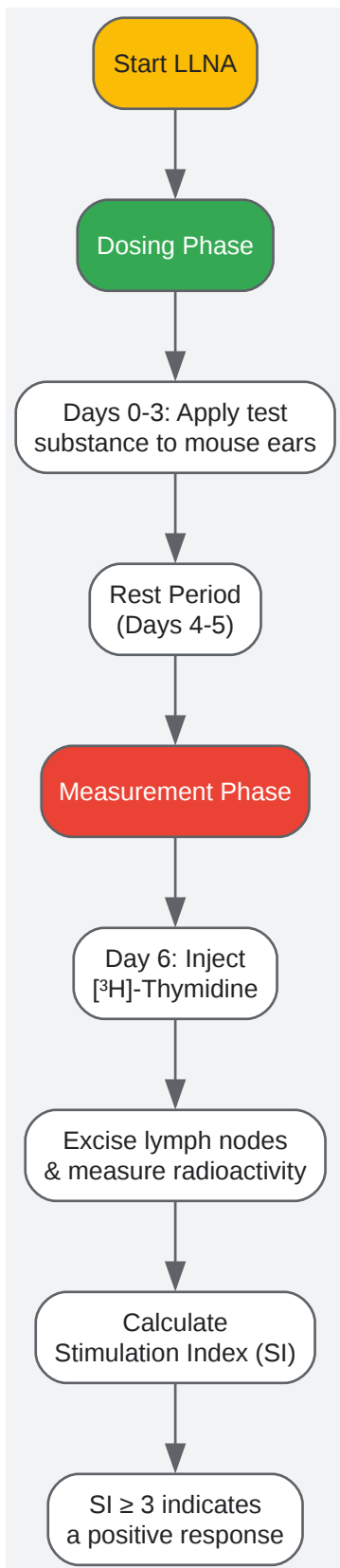
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## Local Lymph Node Assay (LLNA)

The LLNA, an OECD Guideline (No. 429) method, is the preferred first-choice in vivo method under REACH legislation [4] [6]. It measures the induction phase of sensitization.

- **Animals:** Groups of mice (typically CBA/Ca or CBA/J strain) [6].
- **Dosing Phase (Days 0-3):**
  - The test substance (undecylenic acid) in a vehicle is applied daily to the dorsum of both ears for three consecutive days. A control group receives the vehicle only [6].
- **Rest Period (Days 4-5):**
  - No treatment is applied [6].
- **Measurement Phase (Day 6):**
  - The traditional LLNA measures lymphocyte proliferation by injecting radioactive thymidine ( $[^3\text{H}]$ -TdR). Five hours later, the draining lymph nodes are excised, and the incorporation of radioactivity is measured via a beta-counter [6].
  - **Stimulation Index (SI):** The proliferation in each test group is compared to the vehicle control group ( $\text{SI} = \text{mean disintegrations per minute (dpm) of test group} / \text{mean dpm of control group}$ ) [1] [3].
- **Data Interpretation:**
  - An  $\text{SI} \geq 3$  at one or more concentrations indicates a positive skin sensitization response [1] [3].
  - The **EC3 value** is then calculated, which is the estimated concentration required to produce an SI of 3. This value is used to categorize sensitization potency (e.g., weak, moderate, strong) [2].

The workflow can be visualized as follows:



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## Interpretation of the Apparent Discrepancy

The differing results between the LLNA and GPMT for undecenoic acid are not necessarily a "false positive" but may reflect **differences in test protocol sensitivity and chemical behavior** [7].

- **Pre-hapten Activation:** Undecenoic acid possesses a structural alert (a secondary allylic hydrogen) that makes it a **pre-hapten**. It can undergo autoxidation upon exposure to air to form allergenic hydroperoxides [7].
- **Impact of Test Conditions:** The **LLNA** involves an **open application** on the mouse ear, creating a thin film that facilitates exposure to oxygen. This allows for the autoxidation of undecenoic acid, leading to the formation of the true sensitizing species [7].
- In contrast, the **GPMT** uses **occlusive patches** for both induction and challenge. This closed environment limits air exposure, potentially suppressing the autoxidation process and resulting in a weaker or negative sensitization response [7].

This mechanistic insight suggests the LLNA result may be more accurate for predicting risk under real-world, oxygen-rich exposure conditions.

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